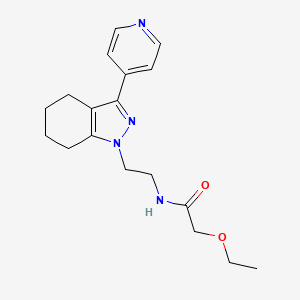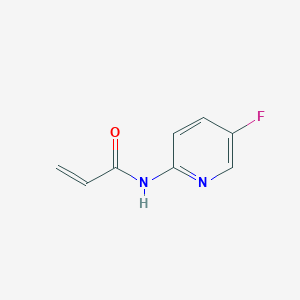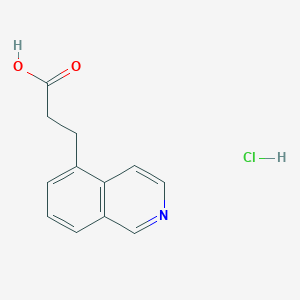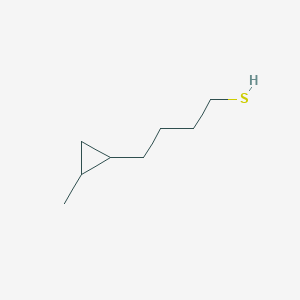sulfamoyl}amine CAS No. 741717-71-5](/img/structure/B2901349.png)
{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{2-(Dimethylamino)ethylsulfamoyl}amine” is an organic compound with the molecular formula C5H15N3O2S . It has a molecular weight of 181.26 . It appears as a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(dimethylamino)-2-[methyl(sulfamoyl)amino]ethane . Its InChI key is ITLYXQBZTJGFTB-UHFFFAOYSA-N . The compound contains a sulfamoyl group (S(=O)(=O)N), which is attached to a methyl group and a 2-(dimethylamino)ethyl group .Physical And Chemical Properties Analysis
“{2-(Dimethylamino)ethylsulfamoyl}amine” is a powder at room temperature . It has a molecular weight of 181.26 . The compound’s storage temperature is at room temperature .科学研究应用
{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine has a wide range of applications in scientific research. It is often used as a reagent in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers and other materials. In addition, this compound is used in the synthesis of peptides, proteins, and other biomolecules. This compound is also used in the production of catalysts and catalytic systems, and it is often used as a catalyst in organic reactions.
作用机制
{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine acts as a nucleophilic reagent, and it is typically used in the synthesis of other compounds. It is a highly reactive compound and can react with a variety of other molecules, including acids and bases. This compound can also be used to catalyze a variety of reactions, including the hydrolysis of amides, the formation of amines, and the formation of sulfonic acids.
Biochemical and Physiological Effects
This compound is a very reactive compound and can interact with a variety of biological molecules. It has been found to interact with a variety of enzymes, including proteases, phosphatases, and kinases. It has also been found to interact with DNA and RNA, and it can affect the expression of genes. This compound has also been found to interact with a variety of hormones, and it can affect the activity of these hormones.
实验室实验的优点和局限性
The use of {[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine in laboratory experiments has several advantages. It is a highly reactive compound, and it can be used to synthesize a variety of compounds. It is also a relatively inexpensive reagent and is easy to obtain. Additionally, it is a relatively safe compound and is not toxic to humans. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound and can react with a variety of other molecules, which can lead to undesired side reactions. Additionally, it is a relatively unstable compound and can degrade over time.
未来方向
There are a variety of potential future directions for the use of {[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine in scientific research. It could be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It could also be used in the synthesis of polymers and other materials. Additionally, it could be used in the synthesis of peptides, proteins, and other biomolecules. It could also be used to catalyze a variety of reactions, including the hydrolysis of amides, the formation of amines, and the formation of sulfonic acids. Finally, it could be used to study the biochemical and physiological effects of this compound on a variety of biological molecules, such as enzymes, DNA, and hormones.
合成方法
{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine is most commonly synthesized via a multistep reaction involving the reaction of dimethylamine with methylsulfonylchloride. The reaction is typically carried out in aqueous solution and is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction is highly exothermic and produces this compound as the primary product, with other byproducts such as dimethylsulfoxide and dimethylsulfone.
属性
IUPAC Name |
1-(dimethylamino)-2-[methyl(sulfamoyl)amino]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3O2S/c1-7(2)4-5-8(3)11(6,9)10/h4-5H2,1-3H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLYXQBZTJGFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)
![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)
![N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2901270.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2901273.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2901274.png)
![4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2901276.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901277.png)

![2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2901282.png)



![N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2901289.png)